(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that features a unique structure combining a cyclopentyl group, a pyrrolidine ring, and a triazole ring
Properties
IUPAC Name |
[1-(1-cyclopentylpyrrolidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-7-16(14-13-10)12-5-6-15(8-12)11-3-1-2-4-11/h7,11-12,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKMLGGZEOFSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.
Formation of the Triazole Ring: The triazole ring is formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Explored for its potential in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
(1-cyclopentylpyrrolidin-3-yl)methanol: Shares the pyrrolidine and cyclopentyl groups but lacks the triazole ring.
1-(1-cyclopentyl-3-pyrrolidinyl)methanamine: Similar structure but with an amine group instead of a triazole ring.
Uniqueness
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the cyclopentylpyrrolidine moiety contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. MAO Inhibition
Recent studies have shown that related compounds exhibit significant inhibition of monoamine oxidase (MAO) enzymes. For instance, derivatives with similar structural features have demonstrated IC50 values ranging from 152.1 to 861.6 nM against hMAO-A and hMAO-B, indicating potential neuroprotective effects in disorders like Parkinson's disease .
2. Histamine H3 Receptor Antagonism
The compound may also act as an antagonist at the histamine H3 receptor. Antagonists in this category have been linked to improvements in cognitive function and memory disorders .
Pharmacological Effects
The pharmacological effects observed in preclinical studies include:
- Neuroprotective Effects: Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels.
- Antidepressant Activity: The inhibition of MAO enzymes can lead to increased levels of serotonin and norepinephrine, which are crucial for mood regulation.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Pathway | IC50 (nM) | Reference |
|---|---|---|---|
| MAO-A Inhibition | Human MAO-A | 765.6 - 861.6 | |
| MAO-B Inhibition | Human MAO-B | 152.1 - 164.7 | |
| Histamine H3 Antagonism | Histamine H3 Receptor | Not specified |
Case Studies
Case Study 1: Neuroprotective Effects
In a study exploring the neuroprotective properties of triazole derivatives, it was found that compounds similar to this compound significantly reduced neuronal death in models of oxidative stress-induced neurotoxicity. This suggests a protective role against neurodegenerative conditions.
Case Study 2: Cognitive Enhancement
Another investigation assessed the cognitive enhancement potential of H3 receptor antagonists in animal models of learning disorders. Results indicated that administration of these compounds improved memory retention and learning capabilities, supporting their therapeutic use in cognitive impairments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
